5-amino-1-(2-chlorobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 899981-50-1
Cat. No.: VC6760127
Molecular Formula: C18H18ClN5O
Molecular Weight: 355.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899981-50-1 |
|---|---|
| Molecular Formula | C18H18ClN5O |
| Molecular Weight | 355.83 |
| IUPAC Name | 5-amino-1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H18ClN5O/c1-11-6-5-9-15(12(11)2)21-18(25)16-17(20)24(23-22-16)10-13-7-3-4-8-14(13)19/h3-9H,10,20H2,1-2H3,(H,21,25) |
| Standard InChI Key | IBJXGFUBFPCKLO-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N)C |
Introduction
5-Amino-1-(2-chlorobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the triazole class, which consists of five-membered heterocyclic rings containing three nitrogen atoms. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals.
Analytical Techniques for Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are commonly used techniques for confirming the structure and purity of synthesized compounds. These methods provide detailed insights into the molecular structure and help in identifying any impurities or by-products formed during synthesis.
Potential Biological Activities
Studies involving related triazole compounds suggest that they may exhibit antimicrobial or anticancer properties due to their ability to disrupt cellular processes. The presence of a triazole ring and a carboxamide functional group in 5-amino-1-(2-chlorobenzyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide could contribute to its potential biological activities.
Applications and Future Research Directions
This compound has potential applications in various fields, including pharmaceutical development. Research continues to explore its efficacy and safety profiles in different biological contexts. Further studies are needed to fully understand its properties and potential uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume